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Compound of Interest

Compound Name: Decyl acrylate

Cat. No.: B1670160

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
decyl acrylate, an important monomer in polymer chemistry and material science. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with generalized experimental protocols for acquiring such
spectra. This document is intended to serve as a valuable resource for researchers and
professionals involved in the characterization and use of this compound.

Spectroscopic Data Summary

The structural formula of decyl acrylate is presented below, with atoms numbered for
reference in the NMR data tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic
compounds. The following tables summarize the expected chemical shifts for the protons (*H
NMR) and carbon atoms (33C NMR) of decyl acrylate.

Table 1: *H NMR Spectroscopic Data for Decyl Acrylate
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Protons Chemical Shift Multiplicity Integration
(ppm)

a (CHz=) ~6.40 Doublet of doublets 1H

b (=CH-) ~6.12 Doublet of doublets 1H

a' (CHz=) ~5.82 Doublet of doublets 1H

e (-O-CHz-) ~4.06 Triplet 2H

f (-CH2-) ~1.65 Quintet 2H

g-m (-(CH2)7-) ~1.26 Multiplet 14H

n (-CHs) ~0.88 Triplet 3H

Note: Data is compiled from typical values for acrylate esters and available data on related
compounds. A broad singlet centered at 4.06 ppm has been reported for the —OCHz group
proton in a copolymer of decyl acrylate.[1]

Table 2: 3C NMR Spectroscopic Data for Decyl Acrylate

Carbon Atom Chemical Shift (ppm)

c (C=0) ~166.0

b (=CH-) ~130.5

a (CHz=) ~128.5

d (-O-CHz-) ~64.5

e (-CHz-) ~31.9

f-m (-(CHz2)7-) ~29.5, 29.3, 28.6, 25.9, 22.7
n (-CHs) ~14.1

Note: Data is based on typical values for long-chain acrylates and available spectral database
information.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of
decyl acrylate is characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data for Decyl Acrylate

Wavenumber (cm~—?) Vibration Type Functional Group
~2925 and ~2855 C-H stretching Aliphatic CHz, CHs
~1732 C=0 stretching Ester carbonyl
~1635 C=C stretching Alkene

~1465 C-H bending Aliphatic CHz
~1175 C-O stretching Ester

~810 =C-H bending Alkene

Note: An absorption at 1732 cm~1 due to ester carbonyl stretching vibration has been reported
for poly(decyl acrylate).[1] Peaks at 1175 cm~! can be explained by the C-O (ester bond)
stretching vibration.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For decyl acrylate (C13H24032), the molecular weight is 212.33 g/mol .[2]

Table 4: Mass Spectrometry Data for Decyl Acrylate

m/z Interpretation

212 [M]* (Molecular ion)

157 [M - CaHsO]*

141 [M - CsH702]*

55 [C3HsO]* or [C4H7]* (base peak)
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Note: Fragmentation patterns are predicted based on typical ester fragmentation and available
data for similar acrylate esters.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid
sample like decyl acrylate.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of decyl acrylate in about 0.6-0.7 mL
of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube. Add a small amount of
an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

 Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

o Data Acquisition:

o H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters
include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of
2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-
noise ratio.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due
to the lower natural abundance and smaller gyromagnetic ratio of the 3C nucleus.

o Data Processing: Perform a Fourier transform on the acquired free induction decay (FID).
Phase correct the spectrum and calibrate the chemical shift scale using the solvent or TMS
peak as a reference. Integrate the peaks in the *H NMR spectrum.

IR Spectroscopy

» Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of
neat decyl acrylate directly onto the ATR crystal. For transmission IR, place a drop of the
neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
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e Background Spectrum: Collect a background spectrum of the empty ATR crystal or the clean
salt plates. This will be subtracted from the sample spectrum to remove contributions from
the atmosphere (e.g., CO2z, H20) and the sample holder.

o Sample Spectrum: Collect the spectrum of the sample. Typically, 16-32 scans are co-added
to improve the signal-to-noise ratio, with a resolution of 4 cm~1,

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum by the instrument software. The resulting spectrum shows the infrared absorbance
or transmittance of the sample.

Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of decyl acrylate in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

e Instrument Setup:

o Gas Chromatograph (GC): Use a capillary column suitable for separating volatile organic
compounds (e.g., a DB-5ms). Set the injector temperature to around 250°C and the
transfer line temperature to around 280°C. Program the oven temperature to ramp from a
low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure good
separation.

o Mass Spectrometer (MS): Set the ion source to electron ionization (El) mode, typically at
70 eV. Set the mass analyzer to scan a range appropriate for the expected molecular
weight and fragments (e.g., m/z 40-400).

o Data Acquisition: Inject a small volume (e.g., 1 pL) of the sample solution into the GC. The
GC will separate the components of the sample, and the eluting compounds will be
introduced into the MS for ionization and analysis.

o Data Analysis: Identify the peak corresponding to decyl acrylate in the total ion
chromatogram. Analyze the mass spectrum associated with this peak to determine the
molecular ion and the fragmentation pattern.

Workflow and Visualization

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1670160?utm_src=pdf-body
https://www.benchchem.com/product/b1670160?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like decyl acrylate.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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